molecular formula C16H24N2O3 B2391092 3-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2320225-98-5

3-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Cat. No. B2391092
CAS RN: 2320225-98-5
M. Wt: 292.379
InChI Key: LKAMTKRWXMQGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as DPN or 7-ketocholesterol, and it is a derivative of cholesterol. DPN is a potent activator of the estrogen receptor, and it has been shown to have a wide range of biological effects.

Mechanism of Action

The mechanism of action of DPN is complex and not fully understood. However, it is known that DPN binds to the estrogen receptor and activates it, leading to a cascade of downstream effects. DPN has been shown to have a higher affinity for the estrogen receptor than other estrogenic compounds, making it a potent activator of this pathway.
Biochemical and Physiological Effects:
DPN has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it has been used in studies investigating the role of inflammation in various diseases. DPN has also been shown to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases. Additionally, DPN has been shown to have anti-cancer properties, and it has been studied for its potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

DPN has several advantages for use in lab experiments. It is a potent activator of the estrogen receptor, making it a useful tool for studying this pathway. Additionally, DPN has been shown to have a higher affinity for the estrogen receptor than other estrogenic compounds, making it a more potent activator of this pathway. However, there are also limitations to the use of DPN in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, DPN has a short half-life, which can make it difficult to work with in experiments.

Future Directions

There are several future directions for research on DPN. One area of interest is in the development of new therapies for neurodegenerative diseases. DPN has been shown to have neuroprotective effects, and it may have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, DPN has been shown to have anti-cancer properties, and it may have potential applications in cancer therapy. Further research is needed to fully understand the mechanisms of action of DPN and to explore its potential applications in these areas.

Synthesis Methods

The synthesis of DPN involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of the isoxazole ring, which is achieved through the reaction of 3,5-dimethylisoxazole with an appropriate reagent. The next step involves the synthesis of the spirolactone ring, which is achieved through the reaction of a lactone with an appropriate nucleophile. Finally, the propanamide group is introduced through a simple condensation reaction.

Scientific Research Applications

DPN has been extensively studied for its potential applications in scientific research. One of the most significant applications of DPN is in the field of endocrinology, where it is used as a tool to study the mechanisms of estrogen receptor activation. DPN has also been shown to have anti-inflammatory properties, and it has been used in studies investigating the role of inflammation in various diseases.

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11-13(12(2)21-18-11)3-4-15(19)17-14-5-6-16(14)7-9-20-10-8-16/h14H,3-10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAMTKRWXMQGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCC23CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.